molecular formula C10H11Br B2473639 1-Bromo-4-(1-methylcyclopropyl)benzene CAS No. 40780-08-3

1-Bromo-4-(1-methylcyclopropyl)benzene

Cat. No.: B2473639
CAS No.: 40780-08-3
M. Wt: 211.102
InChI Key: AEWSCKXHKZOLMX-UHFFFAOYSA-N
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Description

1-Bromo-4-(1-methylcyclopropyl)benzene is an organic compound with the molecular formula C10H11Br It is a brominated aromatic compound where a bromine atom is substituted at the para position of a benzene ring, which is further substituted with a 1-methylcyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1-methylcyclopropyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(1-methylcyclopropyl)benzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction typically proceeds under mild conditions, with the bromine selectively substituting the para position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(1-methylcyclopropyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products:

    Substitution: Formation of substituted benzene derivatives.

    Coupling: Formation of biaryl compounds.

    Reduction: Formation of 4-(1-methylcyclopropyl)benzene.

Scientific Research Applications

1-Bromo-4-(1-methylcyclopropyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological pathways involving brominated aromatic compounds.

    Industry: Used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(1-methylcyclopropyl)benzene in chemical reactions typically involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution reactions, the bromine atom activates the benzene ring towards nucleophilic attack, facilitating the substitution process. In coupling reactions, the bromine atom participates in the formation of organometallic intermediates, which then undergo cross-coupling to form new carbon-carbon bonds.

Comparison with Similar Compounds

    Bromobenzene: A simpler brominated aromatic compound with a single bromine atom on the benzene ring.

    4-Bromo-1-methylbenzene: Similar structure but lacks the cyclopropyl group.

    1-Bromo-4-(1-trifluoromethylcyclopropyl)benzene: Similar structure with a trifluoromethyl group instead of a methyl group on the cyclopropyl ring.

Uniqueness: 1-Bromo-4-(1-methylcyclopropyl)benzene is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research applications.

Properties

IUPAC Name

1-bromo-4-(1-methylcyclopropyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c1-10(6-7-10)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWSCKXHKZOLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40780-08-3
Record name 1-bromo-4-(1-methylcyclopropyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of diethyl zinc (20.30 ml, 1M solution in hexane, 20.30 mmol) in DCM (25 ml) at 0° C. was added a solution of trifluoroacetic acid (1.56 ml, 20.30 mmol) in DCM (10 ml) dropwise. The mixture was stirred at 0° C. for 20 min and then a solution of CH2I2 (1.64 ml, 20.30 mmol) in DCM (10 ml) was added. After stirring for an additional 20 min a solution of 1-bromo-4-isopropenylbenzene (346 mg, 1.76 mmol) in DCM (10 ml) was added. The reaction mixture was slowly warmed to rt and stirring was continued for 16 h. Pentane was added and the mixture was washed with 1M HCl, sat. NaHCO3, sat. Na2SO3 and brine. The organic layer was dried (MgSO4), filtered, concentrated in vacuo to give a residue which was purified by flash column chromatography (100% pentane). The product (2.12 g, 86%) was isolated as a 4:1 mixture of product to methyleneiodide as a colorless oil. 1H NMR (CDCl3, 300 MHz): δ 7.38 (d, J=8.5 Hz, 2H), 7.12 (d, J=8.5 Hz, 2H), 1.37 (s, 3H), 0.84-0.79 (m, 2H), 0.76-0.71 (m, 2H).
Quantity
20.3 mL
Type
reactant
Reaction Step One
Quantity
1.56 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.64 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
346 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
86%

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